[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid
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Overview
Description
[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid is a compound with the molecular formula C7H7N5O2S and a molecular weight of 225.23 g/mol . This compound is characterized by the presence of a purine ring, which is a heterocyclic aromatic organic compound, and a sulfanylacetic acid group. The purine ring is a fundamental component of many biomolecules, including DNA and RNA .
Preparation Methods
The synthesis of [(2-amino-9H-purin-6-yl)sulfanyl]acetic acid typically involves the reaction of 2-amino-9H-purin-6-thiol with chloroacetic acid under basic conditions . The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include aqueous or organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity . Major products formed from these reactions include sulfonic acid derivatives, thiol derivatives, and substituted purine compounds .
Scientific Research Applications
[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of [(2-amino-9H-purin-6-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties . The pathways involved in these effects include the modulation of signal transduction pathways and the regulation of gene expression .
Comparison with Similar Compounds
[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid can be compared with other similar compounds, such as:
6-amino-9H-purin-2-ol: This compound has a similar purine ring structure but differs in the functional groups attached to the ring.
2-amino-9H-purin-6-thiol: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
N-(purin-6-yl)dipeptides: These compounds are purine conjugates with amino acids and have potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
5599-15-5 |
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Molecular Formula |
C7H7N5O2S |
Molecular Weight |
225.23 g/mol |
IUPAC Name |
2-[(2-amino-7H-purin-6-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C7H7N5O2S/c8-7-11-5-4(9-2-10-5)6(12-7)15-1-3(13)14/h2H,1H2,(H,13,14)(H3,8,9,10,11,12) |
InChI Key |
BIJHYHDZEKTJSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)SCC(=O)O |
Origin of Product |
United States |
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